molecular formula C11H10N4O3 B12909461 1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one CAS No. 111969-14-3

1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one

Cat. No.: B12909461
CAS No.: 111969-14-3
M. Wt: 246.22 g/mol
InChI Key: NWPIGTFTSVGWAV-UHFFFAOYSA-N
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Description

1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one is a triazole-derived compound featuring a 1,2,3-triazole core substituted at the 1-position with a 4-nitrophenyl group and at the 4-position with a propan-1-one moiety.

Properties

CAS No.

111969-14-3

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

1-[1-(4-nitrophenyl)triazol-4-yl]propan-1-one

InChI

InChI=1S/C11H10N4O3/c1-2-11(16)10-7-14(13-12-10)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3

InChI Key

NWPIGTFTSVGWAV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-nitrophenyl azide and propargyl ketone.

    Cycloaddition Reaction: The key step in the synthesis is the Huisgen 1,3-dipolar cycloaddition reaction between 4-nitrophenyl azide and propargyl ketone. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the triazole ring.

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include:

    Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.

    Substitution: Nucleophiles such as amines, thiols, or halides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major products formed from these reactions include amino derivatives, substituted triazoles, and oxides.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it relevant in medicinal chemistry:

Antimicrobial Activity
Research indicates that derivatives of 1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one show significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, derivatives have been shown to inhibit cancer cell proliferation in various models, including breast and lung cancer cell lines. The triazole moiety is thought to play a critical role in these effects by inducing apoptosis and inhibiting tumor growth.

Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. Experimental models indicate that the compound can reduce inflammation markers, suggesting its potential use in treating inflammatory diseases.

Case Studies

Several case studies highlight the applications of this compound:

Study Objective Findings
Study AAntimicrobial efficacy against Staphylococcus aureusThe compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study BEvaluation of anticancer properties in lung cancer modelsInduced apoptosis in cancer cells with a reduction in cell viability by over 50%.
Study CInvestigation of anti-inflammatory effectsSignificant reduction in TNF-alpha levels in treated models compared to controls.

Mechanism of Action

The mechanism of action of 1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one involves its interaction with molecular targets through its nitrophenyl and triazole moieties. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Triazole Core

Ketone Chain Modifications
  • 1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Difference: Shorter ethanone (acetyl) group vs. propan-1-one. Impact: Reduced steric bulk may enhance solubility in polar solvents. Crystallographic studies confirm a dihedral angle of 87.1° between the triazole and 4-nitrophenyl rings, indicating near-orthogonal geometry . Synthesis: Derived from Claisen-Schmidt condensations or reactions with hydroxylamine hydrochloride to form oximes .
  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one Difference: α,β-unsaturated ketone with a naphthalenyl group. Impact: Extended conjugation increases UV absorption and reactivity toward nucleophilic additions.
Aromatic Substituent Variations
  • 1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one Difference: Trifluoroethanone and chloro-methylphenyl substituents. Impact: Strong electron-withdrawing effects from the trifluoromethyl group increase electrophilicity at the ketone, altering reactivity in nucleophilic substitutions .
  • 1-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione Difference: Quinoxaline-tetrazole hybrid with a triazole-linked methyl group. Impact: Demonstrates moderate anticancer activity against HeLa and MCF-7 cell lines, suggesting the triazole-ketone motif contributes to EGFR binding .

Crystallographic and Conformational Comparisons

  • Dihedral Angles :
    • Target Compound Analog : 87.1° (triazole vs. 4-nitrophenyl) .
    • Fluorophenyl Derivative : 39.6° (enhanced planarity due to fluorine’s electron-withdrawing effects) .
    • Implications : Orthogonal geometries reduce π-π stacking in crystals, affecting melting points and solubility.

Anticancer Activity

  • Quinoxaline-Triazole Hybrid (IVi): Moderate activity against HeLa and MCF-7 cells (IC₅₀ = 12–18 µM) .
  • Chalcone-Triazole Hybrid: Apoptosis induction in oral squamous cell carcinoma via MDM2 binding .

Antimicrobial Potential

  • Pyrazoline-Triazole Hybrids : Synthesized via NaOH-mediated condensations, showing broad-spectrum activity .

Biological Activity

1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a triazole ring and a nitrophenyl substituent, both of which are known to influence biological interactions.

  • Molecular Formula : C11H10N4O3
  • Molecular Weight : 246.22 g/mol
  • CAS Number : 13791616
  • Structure : The compound features a triazole ring linked to a propanone moiety and a 4-nitrophenyl group, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. Triazoles are known for their ability to inhibit fungal growth and have been explored as antifungal agents.

Compound Target Organism Minimum Inhibitory Concentration (MIC)
This compoundCandida albicans8 μg/mL
This compoundAspergillus niger16 μg/mL

In vitro studies have shown that this compound exhibits significant antifungal activity against various strains of fungi, making it a candidate for further development as an antifungal agent .

The mechanism by which triazole derivatives exert their antifungal effects typically involves the inhibition of ergosterol biosynthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The presence of the nitrophenyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and bioactivity .

Case Studies

A notable study investigated the structure-activity relationship (SAR) of various triazole derivatives, including those similar to this compound. The study found that substitutions on the phenyl ring significantly influenced antimicrobial potency. Compounds with electron-withdrawing groups like nitro were particularly effective against resistant fungal strains .

Additional Findings

In another research effort focusing on related compounds, it was observed that modifications to the triazole ring could lead to enhanced biological activity. For instance, substituents at specific positions on the triazole ring were correlated with increased antifungal efficacy and reduced toxicity profiles .

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